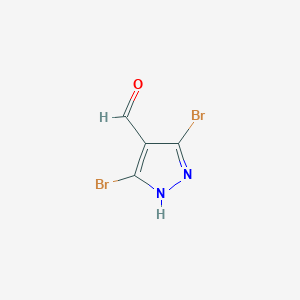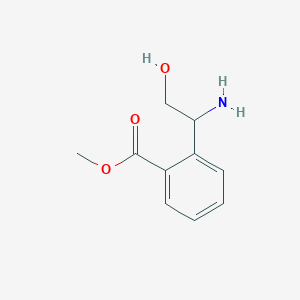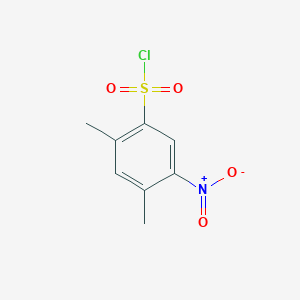
3,5-dibromo-1H-pirazol-4-carbaldehído
Descripción general
Descripción
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 888484-99-9 . It has a molecular weight of 253.88 and its IUPAC name is 3,5-dibromo-1H-pyrazole-4-carbaldehyde . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 3,5-dibromo-1H-pyrazole-4-carbaldehyde involves the reaction of 3,4,5-tribromo-1H-pyrazole with BuLi in hexane, followed by the addition of DIVIF . The reaction is completed as indicated by TLC . The product is then isolated by quenching the reaction mass into ice-cold water .Molecular Structure Analysis
The InChI code for 3,5-dibromo-1H-pyrazole-4-carbaldehyde is 1S/C4H2Br2N2O/c5-3-2 (1-9)4 (6)8-7-3/h1H, (H,7,8) . The InChI key is BKUYWYXSQUOTIP-UHFFFAOYSA-N .Chemical Reactions Analysis
The 3,5-dibromo-1H-pyrazole-4-carboxylic acid was treated with trifluorosulfonic anhydride to yield sulphonate, and the bromo-benzene was treated with bromine water .Physical And Chemical Properties Analysis
3,5-dibromo-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 173-174°C .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Los derivados de pirazol han sido reconocidos por sus propiedades antimicrobianas. La estructura del 3,5-dibromo-1H-pirazol-4-carbaldehído se puede utilizar para sintetizar compuestos que presentan actividades antibacterianas y antifúngicas. Esto es particularmente relevante en el desarrollo de nuevos fármacos que pueden combatir las cepas resistentes de bacterias y hongos .
Agentes antitumorales
El anillo de pirazol es una característica común en muchos agentes antitumorales. La investigación ha indicado que la sustitución de diferentes grupos en el anillo de pirazol puede conducir a compuestos con una actividad antitumoral significativa. Como tal, el this compound podría servir como precursor en la síntesis de estos posibles agentes terapéuticos .
Propiedades antioxidantes
El estrés oxidativo es un factor en muchas enfermedades, y los antioxidantes son cruciales para mitigar este estrés. Los derivados de pirazol han mostrado potencial como antioxidantes. Las sustituciones específicas en el anillo de pirazol, como las que se encuentran en el this compound, se pueden explorar por su eficacia en la reducción del daño oxidativo en las células .
Investigación agroquímica
En la industria agroquímica, los derivados de pirazol se exploran por sus propiedades insecticidas y herbicidas. Las características estructurales del this compound se pueden modificar para mejorar estas propiedades, lo que podría conducir al desarrollo de nuevos agroquímicos .
Efectos neuroprotectores
Los estudios han demostrado que ciertos derivados de pirazol pueden tener efectos neuroprotectores al inhibir enzimas como la acetilcolinesterasa. Esta enzima participa en la descomposición de la acetilcolina, un neurotransmisor, y su inhibición puede ayudar en el tratamiento de enfermedades neurodegenerativas. Los efectos del this compound sobre estas enzimas podrían ser un área prometedora de investigación .
Actividades antiinflamatorias y antidepresivas
Se ha informado que los derivados de pirazol poseen actividades antiinflamatorias y antidepresivas. El marco estructural del this compound ofrece un andamiaje para desarrollar nuevos compuestos que pueden modular las vías biológicas involucradas en la inflamación y la depresión .
Aplicaciones antiparasitarias
La lucha contra las infecciones parasitarias es continua, y siempre se necesitan nuevos fármacos. Los derivados de pirazol se han identificado como posibles agentes antiparasitarios. La investigación sobre las aplicaciones del this compound en este campo podría conducir al descubrimiento de nuevos tratamientos para las enfermedades parasitarias .
Química verde y catálisis
La síntesis de derivados de pirazol se puede optimizar utilizando los principios de la química verde, como el empleo de catalizadores no tóxicos, rentables y ecológicos. El this compound podría utilizarse en tales procesos sintéticos, contribuyendo al desarrollo de prácticas químicas sostenibles .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dibromo-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-3-2(1-9)4(6)8-7-3/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUYWYXSQUOTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)


![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)
